molecular formula C15H13Cl2N5 B563885 Robenidine-[d8] CAS No. 1173149-51-3

Robenidine-[d8]

Cat. No.: B563885
CAS No.: 1173149-51-3
M. Wt: 342.253
InChI Key: MOOFYEJFXBSZGE-SDKHRPLESA-N
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Description

Robenidine-[d8] is a deuterated analog of the coccidiostat compound, robenidine. It is primarily used as an analytical standard in various scientific studies. The compound is characterized by the presence of deuterium atoms, which replace the hydrogen atoms in the original robenidine molecule. This modification enhances its stability and allows for more precise analytical measurements.

Scientific Research Applications

Robenidine-[d8] has a wide range of scientific research applications, including:

    Chemistry: Used as an analytical standard in chromatography and mass spectrometry to quantify and identify compounds.

    Biology: Employed in studies involving the metabolism and pharmacokinetics of coccidiostat compounds.

    Medicine: Investigated for its potential use in developing new therapeutic agents and understanding drug interactions.

    Industry: Utilized in quality control and assurance processes to ensure the accuracy and reliability of analytical measurements.

Mechanism of Action

Target of Action

Robenidine-d8, like its parent compound robenidine, is primarily used as a coccidiostat drug . Its main targets are the coccidian parasites, where it slows both their growth and reproductive cycles . This makes robenidine-d8 effective in controlling coccidiosis, a lethal infection in poultry that poses a significant economic burden .

Mode of Action

Robenidine-d8 interacts with its targets, the coccidian parasites, by disrupting their growth and reproductive cycles . An analog of robenidine has been shown to exhibit potent bactericidal activity against Streptococcus pneumoniae and Staphylococcus aureus by disrupting the cell membrane potential .

Biochemical Pathways

It is known that robenidine and its analogs disrupt the cell membrane potential , which could affect a variety of cellular processes and pathways.

Pharmacokinetics

Studies on robenidine hydrochloride in fish have shown that it is administered orally and then monitored at predetermined time points for concentrations of robenidine and its potential major metabolites . The elimination half-lives of robenidine and its major metabolite in grass carp muscle were calculated to be 17.31 h and 138.53 h, respectively .

Result of Action

The primary result of robenidine-d8’s action is the control of coccidiosis in poultry . By slowing the growth and reproductive cycles of coccidian parasites, robenidine-d8 reduces the impact of this lethal infection . In addition, an analog of robenidine has been shown to have bactericidal activity against certain bacterial pathogens by disrupting the cell membrane potential .

Action Environment

The action, efficacy, and stability of robenidine-d8 can be influenced by various environmental factors. For instance, cross-contamination of non-target feedingstuffs by robenidine has been reported . Additionally, the presence of certain compounds, such as ethylenediaminetetraacetic acid (EDTA) or polymyxin B nonapeptide (PMBN), can enhance the antimicrobial activity of robenidine .

Safety and Hazards

Robenidine-d8 is harmful if swallowed . It is not a skin or eye irritant and not a skin sensitizer . The risk via inhalation is considered negligible . It is advised to wash skin thoroughly after handling and avoid eating, drinking, or smoking when using this product .

Future Directions

Robenidine, the non-deuterated form of Robenidine-d8, is structurally similar to guanabenz, which are currently undergoing clinical trials as cytoprotective agents for the management of neurodegenerative diseases . Both robenidine and guanabenz protect cells from a tunicamycin-induced unfolded protein response to a similar degree . Therefore, Robenidine-d8 may also have potential applications in the management of neurodegenerative diseases .

Biochemical Analysis

Cellular Effects

Robenidine-d8 has been reported to exhibit antimicrobial activity against Gram-negative bacterial pathogens . It has been found to be bactericidal against certain strains of bacteria . In the presence of sub-inhibitory concentrations of either EDTA or PMBN, Robenidine exhibits antimicrobial activity against Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa .

Molecular Mechanism

It has been suggested that Robenidine disrupts cell wall integrity, exerting its antifungal activity . This disruption is thought to occur via the Mkc1 phosphorylation pathway, affecting both chitin and mannan compositions .

Temporal Effects in Laboratory Settings

In laboratory settings, Robenidine-d8 has been observed to have significant effects over time. For instance, time-kill curves for Robenidine in the presence of EDTA showed significant antimicrobial activity against Pseudomonas aeruginosa

Dosage Effects in Animal Models

In animal models, specifically in Channel catfish (Ictalurus punctatus), Robenidine hydrochloride was administered orally at a dose of 20 mg/kg . The study aimed to monitor Robenidine levels and possible metabolites in the fish to provide a theoretical basis for the development of maximum residue limits (MRLs) for Robenidine in aquatic animals .

Metabolic Pathways

It has been suggested that the oxidation of tetrachlorobenzaldehyde to tetrachlorobenzoic acid is the first step in the metabolic pathway of Robenidine in rabbits . This is followed by conjugation with glycine to form PCBA species .

Preparation Methods

Synthetic Routes and Reaction Conditions

Robenidine-[d8] is synthesized through a series of chemical reactions involving the substitution of hydrogen atoms with deuterium atoms. The primary synthetic route involves the reaction of 1,3-bis[(4-chlorobenzylidene)amino]guanidine with deuterated reagents under controlled conditions. The reaction typically requires a deuterated solvent and a catalyst to facilitate the exchange of hydrogen with deuterium.

Industrial Production Methods

Industrial production of Robenidine-[d8] follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product meets analytical standards. The production process is carefully monitored to maintain the integrity of the deuterium substitution and to minimize any potential impurities.

Chemical Reactions Analysis

Types of Reactions

Robenidine-[d8] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert Robenidine-[d8] into its reduced forms.

    Substitution: The deuterium atoms in Robenidine-[d8] can be substituted with other atoms or groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of Robenidine-[d8], while reduction may produce reduced forms of the compound.

Comparison with Similar Compounds

Robenidine-[d8] is unique due to its deuterium substitution, which distinguishes it from other similar compounds. Some similar compounds include:

    Robenidine: The non-deuterated analog of Robenidine-[d8].

    Nicarbazin: Another coccidiostat used in poultry.

    Decoquinate: A coccidiostat with a different mechanism of action.

Robenidine-[d8]’s uniqueness lies in its enhanced stability and precision in analytical applications, making it a valuable tool in scientific research.

Properties

IUPAC Name

1,2-bis[(4-chloro-2,3,5,6-tetradeuteriophenyl)methylideneamino]guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2N5/c16-13-5-1-11(2-6-13)9-19-21-15(18)22-20-10-12-3-7-14(17)8-4-12/h1-10H,(H3,18,21,22)/i1D,2D,3D,4D,5D,6D,7D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOOFYEJFXBSZGE-PGRXLJNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NNC(=NN=CC2=CC=C(C=C2)Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C=NNC(=NN=CC2=C(C(=C(C(=C2[2H])[2H])Cl)[2H])[2H])N)[2H])[2H])Cl)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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